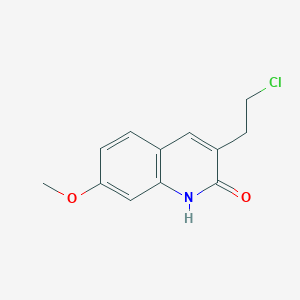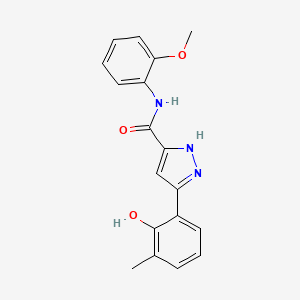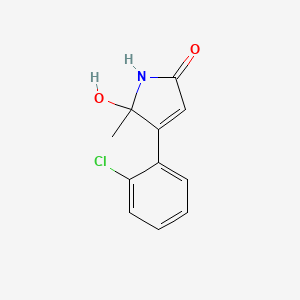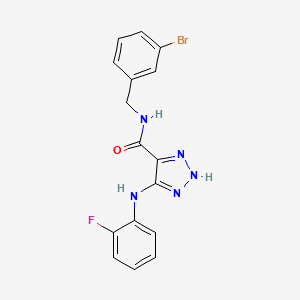
3-(2-chloroethyl)-7-methoxyquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chloroethyl)-7-methoxy-2-quinolone is a heterocyclic compound that belongs to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloroethyl)-7-methoxy-2-quinolone typically involves the reaction of 7-methoxy-2-quinolone with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-chloroethyl)-7-methoxy-2-quinolone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinolone ring can be reduced to form a dihydroquinolone derivative.
Substitution: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-(2-hydroxyethyl)-7-methoxy-2-quinolone.
Reduction: Formation of 3-(2-chloroethyl)-7-methoxy-1,2-dihydroquinolone.
Substitution: Formation of 3-(2-aminoethyl)-7-methoxy-2-quinolone or 3-(2-mercaptoethyl)-7-methoxy-2-quinolone.
Wissenschaftliche Forschungsanwendungen
3-(2-chloroethyl)-7-methoxy-2-quinolone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-(2-chloroethyl)-7-methoxy-2-quinolone involves its interaction with biological targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of their function. This can result in antibacterial or antifungal effects by disrupting essential biological processes in the target organisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
- Bis(2-chloroethyl)sulfide (Mustard gas)
Uniqueness
3-(2-chloroethyl)-7-methoxy-2-quinolone is unique due to the presence of both a chloroethyl group and a methoxy group on the quinolone ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H12ClNO2 |
|---|---|
Molekulargewicht |
237.68 g/mol |
IUPAC-Name |
3-(2-chloroethyl)-7-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C12H12ClNO2/c1-16-10-3-2-8-6-9(4-5-13)12(15)14-11(8)7-10/h2-3,6-7H,4-5H2,1H3,(H,14,15) |
InChI-Schlüssel |
QDUOZHQBCKCDSE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide](/img/structure/B14096105.png)
![3-(3,4-dichlorobenzyl)-1-methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14096108.png)

![4-methylsulfanyl-2-oxo-1H-pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B14096113.png)
![7-(2-chloro-6-fluorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14096116.png)
![5-Chloro-6-(cyano(1-methyl-1H-benzo[d]imidazol-2-yl)methyl)pyrazine-2,3-dicarbonitrile](/img/structure/B14096121.png)
![(1S,2R,18R,19R,22S,25R,40S)-19-amino-48-[(2S,3R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B14096129.png)

![N~1~-[(Z)-(4-methyl-3-nitrophenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14096141.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14096146.png)
![(1R,5R,6R,7S)-rel-4-Oxo-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylicacid6,7-dimethylester](/img/structure/B14096151.png)
![3-(2-fluorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14096165.png)

